molecular formula C10H19NO3 B2354509 Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate CAS No. 2287311-75-3

Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Cat. No.: B2354509
CAS No.: 2287311-75-3
M. Wt: 201.266
InChI Key: IDPNINIBDZOPKP-UHFFFAOYSA-N
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Description

Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine, a heterocyclic amine, and features both ester and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(4-benzylmorpholin-2-yl)acetate with hydrogen in the presence of palladium on activated charcoal (Pd/C) as a catalyst. The reaction is carried out in methanol at room temperature under a hydrogen atmosphere (50 psi) for 10 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the desired product with a high yield of 93.25% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(morpholin-2-yl)acetate
  • Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate
  • Ethyl 2-(2,6-dimethylmorpholin-4-yl)acetate

Uniqueness

This compound is unique due to the presence of the 6,6-dimethyl substitution on the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other morpholine derivatives.

Properties

IUPAC Name

ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-13-9(12)5-8-6-11-7-10(2,3)14-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNINIBDZOPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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